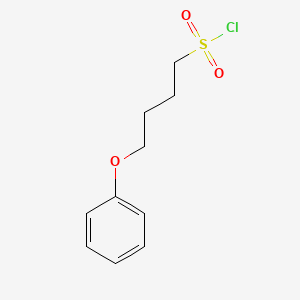

4-Phenoxybutane-1-sulfonic acid chloride

Beschreibung

Eigenschaften

Molekularformel |

C10H13ClO3S |

|---|---|

Molekulargewicht |

248.73 g/mol |

IUPAC-Name |

4-phenoxybutane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H13ClO3S/c11-15(12,13)9-5-4-8-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChI-Schlüssel |

XKLZYDGDMWSVQN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OCCCCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfonyl Chlorides

Structural and Molecular Features

The following table summarizes key structural and molecular differences between 4-phenoxybutane-1-sulfonic acid chloride and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Phenoxybutane-1-sulfonic acid chloride* | N/A | C₁₀H₁₁ClO₃S | ~242.7 (inferred) | Phenoxy (C₄), sulfonyl chloride (C₁) |

| 4-Fluorobutane-1-sulfonyl chloride | 372-00-9 | C₄H₈ClFO₂S | 174.62 | Fluorine (C₄), sulfonyl chloride (C₁) |

| 1-(4-Chlorophenyl)butane-1-sulfonyl chloride | 1248955-64-7 | C₁₀H₁₂Cl₂O₂S | 267.17 | 4-Chlorophenyl (C₁), sulfonyl chloride (C₁) |

| 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride | 1909337-37-6 | C₁₁H₁₃Cl₂NO₃S | 310.2 | Chloropentanamido (benzene), sulfonyl chloride (benzene) |

Key Observations:

- Substituent Position: The phenoxy group in 4-phenoxybutane-1-sulfonic acid chloride is distal to the sulfonyl chloride (C₄ vs. C₁), whereas in 1-(4-chlorophenyl)butane-1-sulfonyl chloride, the aryl group is directly attached to the sulfonyl-bearing carbon . This positional difference may reduce steric hindrance in the former, enhancing its reactivity in nucleophilic substitutions.

- Electronic Effects: The phenoxy group’s electron-donating resonance effect could slightly deactivate the sulfonyl chloride compared to electron-withdrawing groups (e.g., fluorine in 4-fluorobutane-1-sulfonyl chloride) . However, the long alkyl chain in 4-phenoxybutane-1-sulfonic acid chloride may mitigate this effect.

Reactivity:

- 4-Fluorobutane-1-sulfonyl chloride : The fluorine atom (electronegative but distant from the sulfonyl group) has minimal electronic impact, making its reactivity comparable to simple alkyl sulfonyl chlorides. It is commonly used in synthesizing sulfonamides and sulfonate esters .

- 1-(4-Chlorophenyl)butane-1-sulfonyl chloride : The 4-chlorophenyl group adjacent to the sulfonyl chloride enhances electrophilicity due to its electron-withdrawing nature, favoring reactions with amines or alcohols in pharmaceutical intermediates .

- 4-Phenoxybutane-1-sulfonic acid chloride: The phenoxy group may improve solubility in aromatic solvents, facilitating reactions in non-polar media. Its applications could include polymer crosslinking or surfactant synthesis.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H and ¹³C NMR identify phenoxy and sulfonyl chloride moieties. For example, the sulfonyl chloride group in analogs like 4-fluorobutane-1-sulfonyl chloride shows distinct ¹⁹F NMR shifts .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- Computational modeling : Density Functional Theory (DFT) predicts electrophilic reactivity at the sulfonyl chloride site. SMILES notations (e.g.,

C(CCS(=O)(=O)Cl)CFfor fluorinated analogs) enable in silico studies .

What strategies are effective for analyzing contradictory reactivity data in sulfonyl chloride derivatives during cross-coupling reactions?

Advanced Research Focus

Contradictions arise from steric hindrance, electronic effects, or solvent polarity. For example:

- Steric effects : Bulky substituents (e.g., cyclopentylmethoxy) reduce nucleophilic substitution rates compared to linear alkoxy groups .

- Electronic effects : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity of the sulfonyl chloride, as seen in 4-fluorobutane-1-sulfonyl chloride .

- Troubleshooting : Use kinetic studies (e.g., time-resolved NMR) to isolate rate-determining steps and optimize conditions .

What are the best practices for stabilizing 4-Phenoxybutane-1-sulfonic acid chloride under various experimental conditions?

Q. Advanced Research Focus

- Storage : Keep under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis .

- Solvent selection : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic attack.

- Stabilizers : Add molecular sieves to scavenge trace moisture during reactions .

How can selective sulfonamide derivatization be achieved using 4-Phenoxybutane-1-sulfonic acid chloride while minimizing side reactions?

Q. Advanced Research Focus

- Stepwise functionalization : React with amines (e.g., primary aliphatic amines) at 0–5°C to control exothermicity .

- Protecting groups : Temporarily block reactive sites on the phenoxy ring to avoid unwanted substitutions .

- Catalysis : Use triethylamine as a base to neutralize HCl byproducts and accelerate sulfonamide formation .

What comparative structural analyses differentiate 4-Phenoxybutane-1-sulfonic acid chloride from its analogs in terms of reactivity and application?

Q. Basic Research Focus

- Substituent effects : Compare with 4-(Methoxy)butane-1-sulfonamide (lower electrophilicity) and 4-Cyclohexylbutane-1-sulfonic acid (lack of chlorination) .

- Collision cross-section (CCS) data : For fluorinated analogs, CCS values predict solubility and diffusion properties .

- Biological activity : Unlike sulfonamides, sulfonyl chlorides are rarely bioactive but serve as intermediates for drug candidates .

What methodologies are recommended for assessing the environmental and health impacts of 4-Phenoxybutane-1-sulfonic acid chloride in laboratory settings?

Q. Advanced Research Focus

- Toxicity screening : Follow EPA guidelines for perfluorinated compounds (e.g., PFBS analogs) using in vitro assays (e.g., mitochondrial toxicity) .

- Environmental persistence : Use high-resolution mass spectrometry (HRMS) to detect degradation products in simulated wastewater .

- Risk mitigation : Implement fume hoods and personal protective equipment (PPE) as per SDS guidelines for sulfonyl chlorides .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.